molecular formula C7H11ClN2O2 B1519679 (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1171489-65-8

(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No. B1519679
CAS RN: 1171489-65-8
M. Wt: 190.63 g/mol
InChI Key: MFUUWMMNHDRDJQ-UHFFFAOYSA-N
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Description

“(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the empirical formula C7H10N2O2 . It has a molecular weight of 154.17 .


Molecular Structure Analysis

The molecular structure of “(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” can be represented by the SMILES string Cc1cc(C)n(CC(O)=O)n1 .


Physical And Chemical Properties Analysis

“(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid” is a paste form with a melting point of 186-192 °C .

Scientific Research Applications

Medicinal Chemistry: Antileishmanial and Antimalarial Agents

(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride: has been studied for its potential in treating tropical diseases. Compounds with the pyrazole moiety, such as this one, have shown potent antileishmanial and antimalarial activities . In particular, derivatives of this compound have been synthesized and tested against Leishmania aethiopica and Plasmodium berghei , with some showing significant promise as pharmacophores for new treatments .

Drug Discovery: Pharmacological Profile Enhancement

The pyrazole core is known for its diverse pharmacological effects. By incorporating different moieties, such as the acetic acid group in this compound, researchers can potentially affect the solubility and interactions with biological macromolecules. This enhances the pharmacological profile of the compounds for drug discovery applications .

Agrochemistry: Pesticide Development

Pyrazole derivatives are also explored in agrochemistry for the development of pesticides. The structural features of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride can be utilized to create compounds with specific action against agricultural pests .

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, pyrazole-based compounds serve as ligands for metal complexes. The (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride can bind to metals, forming complexes that are useful in catalysis and material science .

Organometallic Chemistry: Catalyst Design

The versatility of pyrazole compounds extends to organometallic chemistry, where they are used in designing catalysts. The unique structure of this compound could lead to the development of catalysts with novel properties .

Biochemical Research: Enzyme Inhibition Studies

Pyrazole derivatives are known to act as enzyme inhibitors. Research into (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride could provide insights into its potential use in studying enzyme mechanisms or developing enzyme inhibitors for therapeutic purposes .

Material Science: Functional Material Synthesis

The compound’s molecular structure may be valuable in synthesizing functional materials with specific electronic or photonic properties. Its application in material science research could lead to the development of new materials for technological applications .

Analytical Chemistry: Chemical Reagent

Lastly, (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride can be used as a chemical reagent in analytical chemistry. Its reactivity and specificity can aid in the detection and quantification of various substances .

Safety and Hazards

“(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid” is classified as Acute Tox. 4 Oral according to the GHS classification, with the hazard statement H302 . It is recommended to handle this compound with care.

Future Directions

The future directions for “(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride” could involve further exploration of its potential pharmacological effects, given the promising results seen with related pyrazole derivatives . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-3-6(2)9(8-5)4-7(10)11;/h3H,4H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUUWMMNHDRDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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